molecular formula C20H20FN3O3S2 B2477300 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole CAS No. 886933-81-9

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole

Cat. No.: B2477300
CAS No.: 886933-81-9
M. Wt: 433.52
InChI Key: QKLCJDOJVBRXIG-UHFFFAOYSA-N
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Description

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole apart is its combination of functional groups, which may confer unique biological activities and therapeutic potential. Its ethanesulfonylbenzoyl and fluoro substituents are particularly noteworthy for their potential to enhance the compound’s stability and efficacy .

Properties

IUPAC Name

(2-ethylsulfonylphenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-2-29(26,27)18-6-4-3-5-15(18)19(25)23-9-11-24(12-10-23)20-22-16-8-7-14(21)13-17(16)28-20/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLCJDOJVBRXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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